1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide
Description
The compound 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a 3-fluorophenyl group attached to a methanesulfonamide core. The sulfonamide nitrogen is substituted with a 4-hydroxyoxan-4-ylmethyl group, a tetrahydropyran (oxane) ring bearing a hydroxyl group at the 4-position.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c14-12-3-1-2-11(8-12)9-20(17,18)15-10-13(16)4-6-19-7-5-13/h1-3,8,15-16H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQZSNZZGSTTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the hydroxytetrahydropyran ring, and the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Biological Activity
1-(3-Fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a fluorophenyl group and a methanesulfonamide moiety, which are significant for its biological interactions.
This compound exhibits its biological activity primarily through modulation of protein kinase activity. Protein kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to influence these pathways suggests potential applications in cancer treatment and other diseases characterized by dysregulated cell growth.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer cells.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via oxidative stress |
| ZQL-4c | MDA-MB-231 | 0.80 | Inhibits Notch-AKT signaling |
| ZQL-4c | SK-BR-3 | 1.21 | Triggers G2/M phase arrest |
The above table summarizes findings from studies on similar compounds, highlighting their effectiveness against breast cancer cells through various mechanisms.
Inhibition of Cell Proliferation
In vitro assays have demonstrated that the compound significantly inhibits the proliferation of cancer cells. For example, treatment with ZQL-4c (a structural analog) resulted in a dose-dependent decrease in cell viability across multiple breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3) .
Case Studies
Case Study 1: Breast Cancer Treatment
A study investigated the effects of a related compound on breast cancer cells. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), which played a pivotal role in triggering apoptosis. Additionally, it was found that the compound effectively inhibited the Notch-AKT signaling pathway, which is often implicated in cancer progression .
Case Study 2: Toxicological Assessment
Toxicological evaluations have shown that compounds with similar structures may exhibit harmful effects if ingested or improperly handled. For instance, acute toxicity studies revealed risks associated with oral ingestion and potential eye damage . This underscores the importance of careful handling and further research into safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
